molecular formula C18H16ClN5O B11439440 N-(3-chloro-4-methoxyphenyl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

N-(3-chloro-4-methoxyphenyl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Cat. No.: B11439440
M. Wt: 353.8 g/mol
InChI Key: DYHMMBMHVTVLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives. These compounds are known for their diverse pharmacological activities, including potential anticancer, antimicrobial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to reduce reaction times and improve yields. This method also minimizes the use of hazardous solvents and harsh reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines and triazoloquinoxalines with different pharmacological properties .

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves the inhibition of A2B receptors, which are associated with various pathophysiological conditions such as tumors and ischemia. The compound binds to the A2B receptor, blocking its activation and subsequently inhibiting the downstream signaling pathways involved in cell proliferation and angiogenesis .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4,5-dihydro-5-phenylisoxazol-3-yl)phenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
  • 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
  • 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol

Uniqueness

N-(3-chloro-4-methoxyphenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit A2B receptors with high affinity makes it a promising candidate for anticancer drug development .

Properties

Molecular Formula

C18H16ClN5O

Molecular Weight

353.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

InChI

InChI=1S/C18H16ClN5O/c1-3-16-22-23-18-17(20-11-8-9-15(25-2)12(19)10-11)21-13-6-4-5-7-14(13)24(16)18/h4-10H,3H2,1-2H3,(H,20,21)

InChI Key

DYHMMBMHVTVLJK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2NC4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.